Cas no 2138045-56-2 (2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline)

2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
- 2138045-56-2
- EN300-1141958
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- Inchi: 1S/C10H9F2N3/c1-15-5-6(4-14-15)9-7(11)2-3-8(13)10(9)12/h2-5H,13H2,1H3
- InChI Key: KOWBGPSEFIRQJG-UHFFFAOYSA-N
- SMILES: FC1C(=CC=C(C=1C1C=NN(C)C=1)F)N
Computed Properties
- Exact Mass: 209.07645362g/mol
- Monoisotopic Mass: 209.07645362g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: 1.4
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141958-10g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 95% | 10g |
$3191.0 | 2023-10-26 | |
Enamine | EN300-1141958-5.0g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 5g |
$2152.0 | 2023-06-09 | ||
Enamine | EN300-1141958-0.1g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
Enamine | EN300-1141958-0.05g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
Enamine | EN300-1141958-0.5g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1141958-5g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 95% | 5g |
$2152.0 | 2023-10-26 | |
Enamine | EN300-1141958-1g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 95% | 1g |
$743.0 | 2023-10-26 | |
Enamine | EN300-1141958-1.0g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 1g |
$743.0 | 2023-06-09 | ||
Enamine | EN300-1141958-2.5g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1141958-10.0g |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline |
2138045-56-2 | 10g |
$3191.0 | 2023-06-09 |
2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Additional information on 2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
2,4-Difluoro-3-(1-Methyl-1H-Pyrazol-4-Yl)Aniline: A Comprehensive Overview
The compound 2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, identified by the CAS number 2138045-56-2, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent advancements in synthetic methodologies and its integration into cutting-edge research have further highlighted its importance.
The molecular structure of 2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline consists of a central aniline moiety substituted with two fluorine atoms at the 2 and 4 positions and a 1-methylpyrazole group at the 3 position. This arrangement imparts the molecule with distinct electronic and steric properties, making it a versatile building block for advanced materials. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to the molecule's aromatic stability and reactivity.
Recent studies have explored the synthesis of 2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline through various routes, including coupling reactions and nucleophilic aromatic substitution. These methods have been optimized to enhance yield and purity, aligning with the growing demand for high-quality chemical intermediates in pharmaceuticals and agrochemicals. The compound's ability to act as a precursor for more complex structures has further cemented its role in modern chemical synthesis.
In terms of applications, 2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline has shown promise in the development of advanced materials such as organic semiconductors and optoelectronic devices. Its electronic properties make it a candidate for use in light-emitting diodes (LEDs) and solar cells. Additionally, research into its biological activity has revealed potential as a lead compound in drug discovery, particularly in the design of novel antiviral agents.
The integration of computational chemistry techniques has provided deeper insights into the molecular behavior of 2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline. Quantum mechanical calculations have elucidated its electronic structure and reactivity patterns, guiding experimental efforts toward more efficient synthesis pathways. Furthermore, studies on its thermal stability and photophysical properties have expanded its utility across diverse industrial applications.
In conclusion, 2,4-difluoro-3-(1-methyl-1H-pyrazol-4-yli aniline) stands as a testament to the continuous evolution of organic chemistry. Its unique structure, coupled with recent research advancements, positions it as a key player in both academic and industrial settings. As ongoing investigations uncover new facets of its potential, this compound is poised to make significant contributions to the development of innovative materials and therapies.
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